molecular formula C5H9ClO3S B1524769 (3-Methyloxetan-3-yl)methanesulfonyl chloride CAS No. 1134111-88-8

(3-Methyloxetan-3-yl)methanesulfonyl chloride

Cat. No.: B1524769
CAS No.: 1134111-88-8
M. Wt: 184.64 g/mol
InChI Key: OFXCRGWRDCBDEJ-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H9ClO3S. It is a derivative of oxetane, a four-membered cyclic ether, and contains a methanesulfonyl chloride functional group attached to the oxetane ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methanesulfonyl chloride typically involves the reaction of 3-methyloxetane with methanesulfonyl chloride under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

(3-Methyloxetan-3-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxetane sulfonic acids.

  • Reduction: Reduced oxetane derivatives.

  • Substitution: Substituted oxetanes.

Scientific Research Applications

(3-Methyloxetan-3-yl)methanesulfonyl chloride: has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis to introduce the oxetane ring into various molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methyloxetan-3-yl)methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted oxetanes, which can further undergo additional chemical transformations.

Molecular Targets and Pathways Involved:

  • The compound primarily targets nucleophilic sites on molecules, leading to substitution reactions.

  • The pathways involved include nucleophilic substitution and subsequent rearrangements.

Comparison with Similar Compounds

(3-Methyloxetan-3-yl)methanesulfonyl chloride: is unique due to its oxetane ring structure and the presence of the methanesulfonyl chloride group. Similar compounds include:

  • Methanesulfonyl chloride: Lacks the oxetane ring, making it less reactive in certain contexts.

  • 3-Methyloxetan-3-ol: Similar structure but lacks the methanesulfonyl chloride group, resulting in different reactivity.

  • Oxetane derivatives: Other oxetane derivatives with different substituents, leading to varied chemical properties.

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Properties

IUPAC Name

(3-methyloxetan-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-5(2-9-3-5)4-10(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXCRGWRDCBDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704122
Record name (3-Methyloxetan-3-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134111-88-8
Record name (3-Methyloxetan-3-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyloxetan-3-yl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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